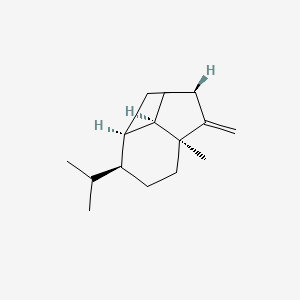
(-)-Isosativene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Isosativene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its distinct stereochemistry, which plays a crucial role in its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Isosativene typically involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. One common method includes the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This reaction is often catalyzed by sesquiterpene synthases, enzymes that facilitate the formation of the sesquiterpene skeleton.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods leverage the natural biosynthetic pathways of the microorganisms, optimizing conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(-)-Isosativene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, (-)-Isosativene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sesquiterpene biosynthesis and for developing new synthetic methodologies.
Biology
Biologically, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, research focuses on the therapeutic potential of this compound and its derivatives. Studies have shown promising results in the treatment of certain infections and inflammatory conditions.
Industry
Industrially, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also explored for its potential use in agricultural applications as a natural pesticide.
作用機序
The mechanism of action of (-)-Isosativene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. Pathways involved include the inhibition of microbial enzymes and the modulation of inflammatory pathways, contributing to its antimicrobial and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
(-)-Sativene: A closely related sesquiterpene with similar structural features.
(-)-Caryophyllene: Another sesquiterpene with comparable biological activities.
(-)-Humulene: Known for its anti-inflammatory properties, similar to (-)-Isosativene.
Uniqueness
This compound stands out due to its specific stereochemistry, which imparts unique biological activities not observed in its analogs. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications.
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1R,3S,6S,7R,8R)-3-methyl-2-methylidene-6-propan-2-yltricyclo[5.2.1.03,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)12-5-6-15(4)10(3)11-7-13(12)14(15)8-11/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15-/m1/s1 |
InChIキー |
CGZBLYYTRIVVTD-XLWJZTARSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1C[C@H](C3)C2=C)C |
正規SMILES |
CC(C)C1CCC2(C3C1CC(C3)C2=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
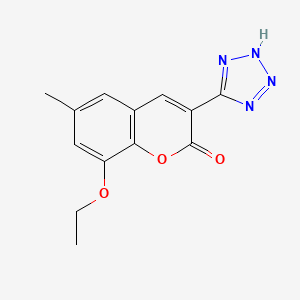

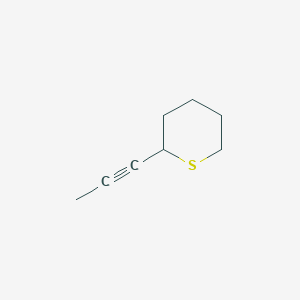
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
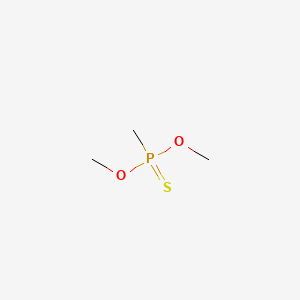
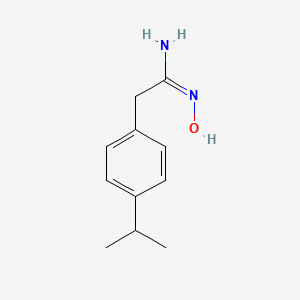
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
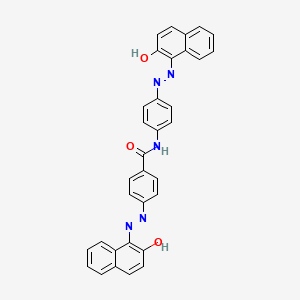
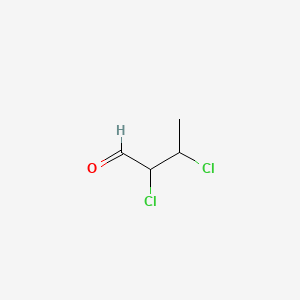
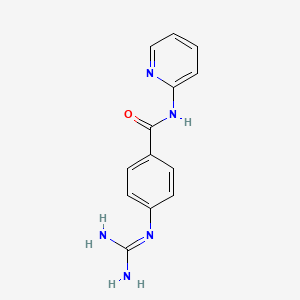
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
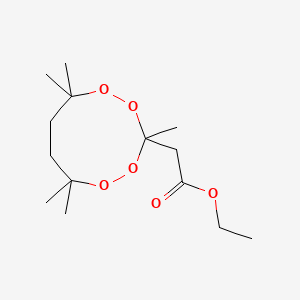
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
